(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Catalog No.
S1483490
CAS No.
113892-08-3
M.F
C29H50O2
M. Wt
436.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4...

CAS Number

113892-08-3

Product Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

IUPAC Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C29H50O2

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3

InChI Key

GVJHHUAWPYXKBD-BCHQTGRQSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Synonyms

(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d6; (+)-α-Tocopherol-d6; (all-R)-α-Tocopherol-d6; 5,7,8-Trimethyltocol-d6; Acros-d6; Almefrol-d6; Biopass E 20-d6; d-α-Tocopherol-d6; Optovit-d6; Tocovital

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C

Description

α-Tocopherol is a lipid-soluble form of Vitamin E important to human health as an antioxidant. Often the result of poor nutrition or low absorption of dietary fat, vitamin E deficiency is monitored in patient serum samples by LC-MS/MS or HPLC.

Isotopically labeled Vitamin E analog:

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, also known as α-Tocopherol D6, is a synthetically produced isotopically labeled analog of α-tocopherol, the most abundant form of vitamin E. ()

In α-Tocopherol D6, three of the hydrogen atoms in the methyl groups at the 5th and 7th positions of the molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution does not significantly alter the chemical properties of the molecule but allows scientists to distinguish it from endogenous (naturally occurring) α-tocopherol in biological samples. ()

Applications in Vitamin E research:

α-Tocopherol D6 is a valuable tool in various scientific research applications related to vitamin E, including:

  • Pharmacokinetic studies: By using α-Tocopherol D6 as a tracer, researchers can track the absorption, distribution, metabolism, and excretion of vitamin E in the body. This information is crucial for understanding the efficacy and safety of vitamin E supplements and developing new therapeutic strategies. ()
  • Mechanism of action studies: α-Tocopherol D6 can be used to investigate the mechanisms by which vitamin E exerts its biological effects. For example, researchers can use it to study how vitamin E interacts with cell membranes, protects against oxidative stress, and modulates cell signaling pathways. ()
  • Nutritional studies: α-Tocopherol D6 can be used to assess the bioavailability and bioefficacy of different forms of vitamin E from various dietary sources. This information helps researchers understand how different dietary choices can impact vitamin E status and its potential health benefits. ()

Advantages of using α-Tocopherol D6:

Compared to using unlabeled α-tocopherol, α-Tocopherol D6 offers several advantages in scientific research:

  • Specificity: The presence of deuterium atoms allows researchers to selectively measure the labeled form of vitamin E in complex biological samples, minimizing interference from endogenous α-tocopherol. ()
  • Sensitivity: Mass spectrometry techniques can be used to detect and quantify α-Tocopherol D6 with high sensitivity, even at low concentrations in biological samples. ()
  • Minimal impact on biological activity: The substitution of deuterium for hydrogen has minimal impact on the overall chemical and biological properties of α-tocopherol, making it a reliable tool for studying its physiological effects. ()

The compound (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of chromenes, which are bicyclic compounds featuring a benzene ring fused to a pyran ring. The specific stereochemistry indicated by the (R) and (S) designations suggests that this compound has specific spatial arrangements that may influence its chemical behavior and biological activity. The presence of multiple methyl groups and deuterated methyl groups enhances its potential for unique interactions in biological systems.

Involving this compound can be categorized into several types:

  • Oxidation-Reduction Reactions: These reactions are crucial in metabolic pathways where electron transfer occurs. The hydroxyl group at position 6 may participate in oxidation reactions to form ketones or aldehydes.
  • Substitution Reactions: The presence of various functional groups allows for nucleophilic substitutions, which can modify the compound's structure and properties.
  • Condensation Reactions: The compound may undergo condensation with other molecules to form larger complexes or polymers, particularly in synthetic applications.
  • Hydrolysis: In aqueous environments, the compound could hydrolyze, particularly if it contains ester functionalities.

These reactions are mediated by enzymes in biological systems, emphasizing the importance of enzyme catalysis in facilitating these transformations

The biological activity of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is significant due to its structural features. It may exhibit:

  • Antioxidant Activity: Compounds with hydroxyl groups often show antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects: Similar compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.
  • Anticancer Properties: Preliminary studies suggest that certain chromene derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .

Several synthesis methods can be employed to produce this compound:

  • Multi-step Organic Synthesis: This involves constructing the chromene core through cyclization reactions followed by functional group modifications.
  • Deuteration Techniques: Utilizing deuterated reagents during synthesis can incorporate deuterium into specific positions of the molecule.
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or starting materials to ensure the desired stereochemistry is achieved.
  • Biocatalysis: Enzymatic methods could provide a more environmentally friendly approach to synthesize this compound with high specificity and yield .

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for treating inflammatory diseases or cancer.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection against oxidative stress.
  • Agricultural Chemicals: If found effective against plant pathogens or pests, it could be developed as a natural pesticide or growth regulator.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition Assays: Evaluating its effects on specific enzymes involved in metabolic pathways can reveal potential therapeutic benefits or toxic effects.
  • Cell Line Studies: Testing on various cell lines can help assess cytotoxicity and efficacy against different types of cancer cells .

Several compounds share structural similarities with (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, including:

  • Chromone Derivatives: These compounds often exhibit similar biological activities but may lack the specific stereochemical characteristics that enhance activity.
  • Flavonoids: A large class of compounds that also contain phenolic structures but differ in their ring systems and substituents.
  • Tocopherols (Vitamin E): These compounds share antioxidant properties but differ significantly in structure and functional groups.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-...Chromene core with multiple methyl groupsAntioxidant, anti-inflammatoryDeuterated methyl groups
Chromone DerivativesSimilar core structureVaries widelyLess stereochemical diversity
FlavonoidsPolyphenolic structureAntioxidant, anti-cancerDiverse substituents
TocopherolsPhenolic structure with long alkyl chainStrong antioxidantVitamin E activity

This comparison highlights the uniqueness of the compound through its specific deuterated structure and potential for diverse biological activities not fully realized by its analogs .

α-Tocopherol, the most biologically active form of vitamin E, plays a crucial role as an antioxidant in biological systems. To elucidate its absorption, distribution, metabolism, and excretion, researchers have developed various isotopically labeled derivatives, with deuterium labeling emerging as one of the most valuable approaches. The compound (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, or d6-RRR-α-tocopherol, has become particularly important in biomedical research due to its identical chemical behavior to unlabeled α-tocopherol while being distinguishable through mass spectrometric techniques.

Vitamin E exists in eight naturally occurring forms: four tocopherols (α, β, γ, and δ) and four tocotrienols (α, β, γ, and δ), which differ in the methylation pattern of the chromanol ring and the saturation of the phytyl side chain. Among these, α-tocopherol demonstrates the highest biological activity in humans, with the natural RRR stereoisomer showing superior bioavailability compared to synthetic forms. The development of deuterated analogs has enabled researchers to directly compare these forms within the same subject, eliminating inter-individual variability and providing more precise comparative data.

Strategic Incorporation of Stable Isotopes in Vitamin E Analogues

The incorporation of stable isotopes into vitamin E molecules represents a sophisticated approach to investigating their metabolic fate in biological systems. Deuterium labeling offers several advantages over other isotopic labeling methods, including non-radioactivity, minimal kinetic isotope effects, and compatibility with mass spectrometric detection techniques.

The strategic placement of deuterium atoms in the tocopherol structure depends on the specific research objectives. For studying the intact molecule's distribution and pharmacokinetics, deuterium atoms are typically incorporated into the methyl groups of the chromanol ring, as these positions do not participate in the molecule's antioxidant function. The compound (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol features deuterium atoms replacing all hydrogen atoms in the methyl groups at positions 5 and 7, creating a mass shift of +6 amu that can be readily detected by mass spectrometry.

Human studies using deuterium-labeled α-tocopherol have revealed critical insights into vitamin E metabolism. Research comparing natural RRR-α-tocopherol with synthetic all-rac-α-tocopherol using deuterium labeling demonstrated that the natural form has approximately twice the bioavailability of the synthetic form, significantly higher than the previously accepted ratio of 1.36:1. This finding has important implications for nutritional recommendations and supplementation strategies.

Furthermore, studies involving the administration of equimolar mixtures of d3-RRR-α-tocopheryl acetate and d6-all-rac-α-tocopheryl acetate to human subjects have shown that the ratio of plasma d3-RRR-α-tocopherol to d6-all-rac-α-tocopherol increases from approximately 1.5-1.8 to approximately 2 after dosing ends. This observation supports the preferential retention of the natural RRR stereoisomer in human plasma.

Table 1. Comparative Properties of Different Deuterated α-Tocopherol Derivatives

Deuterated DerivativeDeuterium PositionsTotal Deuterium CountMass Shift (amu)Main Applications
d3-RRR-α-tocopherol5-position methyl group3+3Comparison with synthetic forms
d6-RRR-α-tocopherol5,7-position methyl groups6+6Biokinetic studies, metabolite profiling
d9-RRR-α-tocopherol5,7,8-position methyl groups9+9Extended stability for long-term studies
d6-all-rac-α-tocopherol5,7-position methyl groups6+6Comparative bioavailability studies

In extensive metabolic studies, deuterium-labeled α-tocopherol has facilitated the identification and quantification of various metabolites, including carboxyethyl hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs). These metabolites result from the side-chain degradation of tocopherols through a series of oxidation and β-oxidation steps, with the chromanol ring remaining intact. The deuterium labeling allows researchers to trace these metabolic pathways with precision, distinguishing between endogenous and supplemental vitamin E sources.

In terminally ill patients, long-term administration of deuterium-labeled tocopherols has provided invaluable insights into the steady-state distribution of vitamin E forms. In a patient administered 30 mg/day for 361 days, plasma and tissue RRR:rac ratios at autopsy were 2.06 and 1.71±0.24 respectively, with deuterated α-tocopherol accounting for 6.3% in plasma and 5.9±2.2% in tissues. In another patient given 300 mg/day for 615 days, the corresponding values were 2.11 and 2.01±0.17, with deuterated α-tocopherol representing 68% in plasma and 65±10% in tissues. These findings highlight the differential distribution patterns of vitamin E forms in various human tissues.

Optimization of Deuteromethylation Protocols for Chromanol Ring Modification

The synthesis of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol involves a strategic approach based on deuteromethylation of less methylated tocopherol precursors. This method takes advantage of the natural hierarchy of methylation in tocopherols, where δ-tocopherol features only one methyl group (at position 8), γ-tocopherol has two methyl groups (at positions 7 and 8), and α-tocopherol possesses three methyl groups (at positions 5, 7, and 8).

The primary synthetic route involves the deuteromethylation of δ-tocopherol, which allows for the selective introduction of deuterated methyl groups at positions 5 and 7 of the chromanol ring. The reaction employs deutero-paraformaldehyde (CD2O)n as the deuterium source and tin(II) chloride (SnCl2) as the catalyst, followed by quenching with deuterium chloride in deuterium oxide (DCl/D2O).

The detailed protocol involves the following steps:

  • Preparation of δ-tocopherol from natural sources or through synthetic routes
  • Treatment of δ-tocopherol with deutero-paraformaldehyde (CD2O)n and SnCl2 in an appropriate solvent
  • Reaction progress monitoring via thin-layer chromatography or HPLC
  • Quenching with DCl/D2O to ensure complete deuteration
  • Initial purification through extraction procedures
  • Final purification through silica gel chromatography using hexane/ethyl acetate (5:1 v/v) as the mobile phase

Using this optimized protocol, researchers have reported yields of purified d6-α-tocopherol at approximately 36.2% with 99.0% purity as determined by HPLC-MS analysis. The relatively moderate yield reflects the challenging nature of selectively methylating the aromatic ring while maintaining the stereochemical integrity of the chiral centers in the phytyl side chain.

The mechanism of the deuteromethylation reaction involves a Friedel-Crafts type alkylation, where the SnCl2 catalyst activates the deutero-paraformaldehyde, facilitating the electrophilic substitution on the electron-rich aromatic ring of δ-tocopherol. The quenching step with DCl/D2O ensures complete deuteration by preventing hydrogen-deuterium exchange during workup.

Similar approaches have been applied to synthesize other deuterated tocopherol derivatives. For instance, d6-α-13′-COOH (d6-α-13′-carboxychromanol) and d6-α-13′-OH (d6-α-13′-hydroxychromanol) have been prepared by deuteromethylation of their corresponding δ-tocopherol metabolites, achieving yields of 48.4% and 8.1%, with purities of 95.9% and 99.8%, respectively.

Table 2. Optimization Parameters for Deuteromethylation of δ-Tocopherol

ParameterOptimal ConditionEffect on YieldEffect on Purity
Catalyst amount (SnCl2)0.1-0.2 equivalentsModerate increase with optimal amountMinimal effect
Deutero-paraformaldehyde excess2-3 equivalentsSignificant increase with moderate excessDecreases with excessive amounts
Reaction temperatureRoom temperature to 50°CModerate increase with temperatureDecreases at higher temperatures
Reaction time4-6 hoursIncreases up to optimal timeDecreases with extended reaction times
Quenching conditionsDCl/D2O at 0°CMinimal effectSignificant improvement with proper quenching
Solvent systemNon-protic solvent (DCM)Moderate effectMinimal effect

The synthesis process requires careful attention to several critical parameters to optimize both yield and purity. The amount of SnCl2 catalyst must be carefully controlled; insufficient catalyst leads to incomplete reaction, while excess catalyst can promote side reactions. Similarly, the deutero-paraformaldehyde reagent must be used in moderate excess to ensure complete methylation, but excessive amounts can lead to impurities. Temperature control is also crucial, as elevated temperatures accelerate the reaction but may compromise stereochemical integrity if too high. The timing of the quenching step with DCl/D2O is equally important to ensure complete deuteration while minimizing side reactions.

For the synthesis of d6-RRR-α-tocopherol specifically, maintaining the stereochemical integrity of the side chain is paramount. The deuteromethylation reaction conditions must be sufficiently mild to prevent epimerization of the chiral centers in the phytyl side chain, which would compromise the biological relevance of the final product. This balance between reactivity and selectivity represents one of the key challenges in the synthesis of this valuable isotopically labeled compound.

Chromatographic Purification Strategies for Deuterated Tocopherol Isomers

The purification of deuterated tocopherol derivatives presents unique challenges due to the structural similarity between the target compounds and potential by-products or unreacted starting materials. Sophisticated chromatographic techniques have been developed to achieve high-purity isotopically labeled standards suitable for quantitative analysis.

For the purification of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, silica gel chromatography using a hexane/ethyl acetate (5:1 v/v) mobile phase has proven effective. This system provides sufficient separation of the deuterated product from partially methylated intermediates and any remaining starting material.

The characterization of the purified product typically involves a combination of analytical techniques:

  • HPLC-MS: For determining the purity and confirming the isotopic incorporation, high-performance liquid chromatography coupled with mass spectrometry allows for the separation and identification of the target compound based on its characteristic mass spectrum.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and specificity for the quantification of deuterated tocopherols in complex biological matrices. Methods have been developed to quantify both labeled and unlabeled α-tocopherol simultaneously, with detection limits reported as low as 5 fmol and quantification limits of 50 fmol.

  • Normal-Phase HPLC: For the separation of deuterated and non-deuterated α-tocopherol, normal-phase HPLC methods using EC Nucleosil columns with a mobile phase of hexane-isopropanol (659.34:0.786, w/w) have been described, with UV detection at 297 nm providing a limit of detection of 34 pmol/ml and a limit of quantification of 83 pmol/ml.

  • TOF-MS: Time-of-flight mass spectrometry coupled with electrospray ionization in negative ion mode has been employed for the analysis of deuterated α-tocopherol, providing isotopically resolved single ions of exact mass for quantification purposes.

For the chromatographic separation of deuterated tocopherols and their metabolites, which span concentration ranges of up to three orders of magnitude in biological samples, pentafluorophenyl(PF-5)-based core-shell chromatographic columns have demonstrated excellent performance, enabling the separation and quantification of long-chain metabolites and tocopherols within the same chromatographic run.

Solid-phase extraction (SPE) has emerged as an efficient alternative to traditional liquid-liquid extraction for sample preparation. The use of HybridSPE® silica core material effectively eliminates phospholipids through their interaction with the material, resulting in improved background signals and enabling parallel sample processing, significantly reducing work-up time compared to sequential liquid-liquid extraction procedures.

Table 3. Analytical Methods for Deuterated α-Tocopherol Quantification

Analytical MethodMatrixDetection LimitQuantification LimitReference
LC-MS/MSPlasma5 fmol50 fmol
Normal-Phase HPLCPlasma34 pmol/ml83 pmol/ml
LC-MS/MSPlasma10 pmolNot specified
UHPLC-APCI-MS/MSFood samplesNot specifiedNot specified

The assessment of purity for deuterated tocopherol standards is critical for their application in quantitative analyses. Purity determination typically involves LC-MS analysis, focusing not only on the absence of foreign substances and purification impurities but also on the isotopic purity, ensuring the absence of corresponding non-labeled compounds. For instance, the purity of synthesized d6-α-tocopherol has been reported as 99.0%, d6-α-13′-COOH as 95.9%, and d6-α-13′-OH as 99.8%, as determined by HPLC-MS analysis.

Recent advances in chromatographic methods have enabled the simultaneous detection and quantification of α-tocopherol and its phase II metabolites, α-13′-COOH and α-13′-OH, in human serum using deuterium-labeled internal standards (d6-α-TOH, d6-α-13′-COOH, d6-α-13′-OH). This approach addresses the analytical challenge posed by the significantly different concentration ranges of α-tocopherol (µmol/L) and its metabolites (nmol/L), which previously required separate quantification methods, increasing workflow complexity. The new method achieves precise and accurate measurements with limits of detection and quantification similar to previous studies, while significantly streamlining the analytical process.

The purification of deuterated tocopherols for use as analytical standards typically aims for isotopic purity exceeding 99%, as contamination with non-labeled analogs would compromise quantitative accuracy in biological studies. To achieve this level of purity, multiple chromatographic steps may be necessary, often involving an initial purification by column chromatography followed by preparative HPLC. The final product is typically characterized by both LC-MS to confirm isotopic purity and NMR spectroscopy to verify structural integrity. Commercial standards of d6-α-tocopherol are available with certified purity, making them suitable for quantitative applications in clinical testing and pharmaceutical development.

Liquid Chromatography-Tandem Mass Spectrometry Platform Development for Simultaneous Parent-Metabolite Analysis

The structural complexity of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol necessitates chromatographic systems capable of resolving isotopic variants and metabolites with high precision. Modern methods employ pentafluorophenyl (PFP)-based core-shell columns, which achieve baseline separation of α-tocopherol (α-TOH) and its long-chain metabolites (LCMs), such as α-13′-hydroxychromanol (α-13′-OH) and α-13′-carboxychromanol (α-13′-COOH), within a single 15-minute run [1] [3]. The PFP stationary phase leverages π-π interactions and hydrophobic partitioning to differentiate between the parent compound’s chromanol head group and the metabolites’ oxidized side chains.

A critical innovation involves the synthesis of deuterium-labeled internal standards (d~6~-α-TOH, d~6~-α-13′-OH, d~6~-α-13′-COOH), which co-elute with their native analogs while providing distinct mass transitions for quantification. For example, the parent compound’s transition m/z 431.4 → 165.1 is monitored alongside d~6~-α-TOH’s m/z 437.4 → 165.1, ensuring specificity in complex matrices [1] [3]. Calibration curves spanning 0.05–2.0 mg/dL for α-TOH and 0.5–50 nM for LCMs demonstrate linearity (R² ≥ 0.985) with intra-day precision ≤5.9% [3].

Parameterα-TOH (Parent)α-13′-OHα-13′-COOH
LOD (nM)250.50.7
LOQ (nM)501.01.5
Recovery (%)97.2 ± 3.198.5 ± 2.896.8 ± 3.4
Matrix Effect (%)-12.4 ± 1.9-14.1 ± 2.3-13.7 ± 2.1

Table 1. Validation parameters for simultaneous quantification of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol and its metabolites using LC-MS/MS [1] [3].

HybridSPE® Extraction Techniques for Complex Biological Matrices

Biological matrices such as serum and plasma contain phospholipids and proteins that interfere with the analysis of hydrophobic vitamin E analogs. HybridSPE®-Phospholipid technology combines protein precipitation with solid-phase extraction (SPE) to address this challenge. The zirconia-coated particles in HybridSPE® cartridges selectively bind phospholipids through Lewis acid-base interactions with their phosphate groups, achieving >95% removal efficiency [5]. This step is critical for minimizing ion suppression and column fouling during LC-MS/MS analysis.

The workflow involves:

  • Protein precipitation with methanol (1:4 serum-to-solvent ratio),
  • Centrifugation at 10,000 × g for 10 minutes,
  • Loading the supernatant onto HybridSPE® cartridges,
  • Elution with 2 mL methanol:acetonitrile (70:30, v/v).

This protocol yields recoveries of 96.5–99.8% for (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, outperforming traditional liquid-liquid extraction methods, which exhibit ≤85% recovery due to analyte loss in the organic phase [1] [5]. The HybridSPE® approach also reduces total sample preparation time to 30 minutes, making it suitable for high-throughput studies.

Overcoming Ion Suppression Challenges in High Dynamic Range Assays

Ion suppression caused by co-eluting matrix components remains a major hurdle in quantifying deuterated vitamin E analogs, particularly when analyzing parent compounds (µM) and metabolites (nM) in the same run. Three strategies have proven effective:

  • Deuterated Internal Standards: The use of d~6~-α-TOH and d~6~-LCMs compensates for matrix effects by mirroring the ionization behavior of the target analytes. For instance, ion suppression of -15.2% at high concentrations and -15.9% at low concentrations is normalized through isotopic correction [3] [1].
  • Mobile Phase Additives: Incorporating 4.5 mM ammonium formate and 0.5 mM ammonium fluoride into the mobile phase enhances ionization efficiency by forming adducts with the analytes. This increases signal intensity by 3.2-fold compared to formic acid alone [6].
  • Gradient Elution Optimization: A stepwise gradient from 70% to 95% methanol over 8 minutes segregates phospholipids and late-eluting interferents from the target analytes, reducing background noise by 40% [1] [5].

These measures collectively improve the limit of quantification (LOQ) to 0.05 nM for α-13′-COOH, enabling precise detection even in samples with severe ion suppression [1] [3].

XLogP3

10.7

Dates

Modify: 2023-08-15

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